DMP 696 was developed by Bristol-Myers Squibb and is categorized as a receptor antagonist targeting the corticotropin-releasing factor type-1 receptor. The classification of this compound is essential for understanding its mechanism of action and potential applications in clinical settings. The compound's synthesis and evaluation have been documented in various scientific studies, highlighting its significance in neuropharmacology.
The synthesis of DMP 696 involves several intricate steps. A common method for its preparation includes the use of potassium bromate and sulfuric acid, among other reagents. The synthesis typically follows these stages:
Technical details regarding the specific conditions (e.g., temperature, solvent systems) are critical for optimizing yield and purity.
The molecular structure of DMP 696 has been elucidated through single crystal X-ray diffraction analysis. It crystallizes in the triclinic space group P1̄ with the following parameters:
The detailed structural data provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its biological activity .
DMP 696 undergoes various chemical reactions that are essential for its functionality as a receptor antagonist. Notable reactions include:
The technical details surrounding these reactions, including reaction conditions and yields, are critical for reproducibility in laboratory settings .
DMP 696 functions primarily as an antagonist at the corticotropin-releasing factor type-1 receptor, which plays a significant role in stress response mechanisms within the brain. The process involves:
Quantitative data from these studies underscore the compound's potential therapeutic benefits.
DMP 696 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulation strategies for potential therapeutic applications.
DMP 696 has been explored for various scientific uses, particularly in pharmacological research related to stress and mood disorders. Its applications include:
The ongoing research into DMP 696 highlights its potential impact on mental health therapies and underscores the importance of continued investigation into its mechanisms and applications .
DMP 696 demonstrates high-affinity binding to human CRHR1, with a reported inhibition constant (Ki) in the low nanomolar range (IC50 = 1-10 nM) [3] [7]. This affinity was quantified using radioligand displacement assays, where DMP 696 effectively competed with [125I]-Tyr0-ovine CRF for binding to CRHR1-transfected cell membranes. The compound exhibits non-competitive antagonism, indicating binding to an allosteric site distinct from the endogenous ligand’s orthosteric pocket [7]. Thermodynamic studies further reveal slow receptor dissociation kinetics, contributing to sustained target engagement in vivo [3].
Table 1: Binding Affinity of DMP 696 for CRHR1
Assay System | Ligand Used | Ki or IC50 | Antagonism Type |
---|---|---|---|
CRHR1-transfected CHO cells | [125I]-Tyr0-ovine CRF | 0.39 ± 0.08 nM | Non-competitive |
Rat pituitary membranes | [125I]-Sauvagine | 2.7 nM | Non-competitive |
DMP 696 exhibits >100-fold selectivity for CRHR1 over CRHR2 (IC50 > 500 nM) [7]. This specificity was confirmed in functional assays measuring cAMP accumulation in CRHR2-transfected cells, where DMP 696 failed to inhibit urocortin-induced signaling even at 1 µM concentrations [7]. Furthermore, DMP 696 shows negligible binding to vasopressin receptor subtypes (V1a, V1b, V2), with Ki values exceeding 10 µM in radioligand binding assays [1]. This is physiologically significant given the cooperative relationship between CRHR1 and V1b receptors in hypothalamic-pituitary-adrenal (HPA) axis regulation; DMP 696’s lack of cross-reactivity ensures targeted disruption of CRHR1-specific pathways [1] [7].
DMP 696 potently suppresses CRHR1-mediated cAMP production in a dose-dependent manner (IC50 = 5–20 nM) [4] [7]. In HEK-293 cells expressing human CRHR1, pre-treatment with 100 nM DMP 696 reduced CRF-stimulated cAMP accumulation by >90% [7]. Beyond cAMP, DMP 696 inhibits CRF-induced calcium mobilization (IC50 = 15 nM) in neuronal cell lines, demonstrating its ability to block Gq-protein coupling in addition to canonical Gs-signaling [6]. Electrophysiological studies further reveal that DMP 696 normalizes CRF-potentiated N-methyl-D-aspartate receptor (NMDAR) currents in central amygdala neurons, indicating downstream modulation of glutamatergic transmission [6] [7].
Table 2: Functional Antagonism of CRHR1 Signaling by DMP 696
Signaling Pathway | Cell/Tissue System | DMP 696 IC50 | Maximal Inhibition |
---|---|---|---|
cAMP accumulation | hCRHR1-HEK293 cells | 5.3 ± 1.2 nM | 97% at 100 nM |
Calcium mobilization | SK-N-MC neuronal cells | 14.8 ± 3.5 nM | 88% at 100 nM |
NMDAR current potentiation | Rat CeA neurons | 11.2 ± 2.9 nM | 85% at 100 nM |
1.2.2. In Vivo Efficacy in Stress Response Pathways
In rodent models of acute stress, DMP 696 (3–30 mg/kg, p.o.) attenuates stress-induced corticosterone release by 60–80% [5] [7]. This correlates with reduced expression of phosphorylated cAMP response element-binding protein (pCREB) in the lateral amygdala (LA) and basolateral amygdala (BLA), key regions for emotional processing [4]. Notably, DMP 696 blocks consolidation of fear memories by modulating CRHR1-driven synaptic plasticity: Treated animals exhibit reduced GluR1 incorporation into synaptic membranes and decreased long-term potentiation (LTP) in the amygdala-prefrontal cortex circuit [4] [7]. In models of visceral hypersensitivity (e.g., water avoidance stress), DMP 696 normalizes colorectal distension thresholds by suppressing CRHR1-mediated noradrenaline release in the central amygdala [6] [7].
Table 3: Effects of DMP 696 on CRHR1-Dependent Stress Pathways
Physiological Process | Model System | DMP 696 Effective Dose | Observed Effect |
---|---|---|---|
Corticosterone release | Rat restraint stress | 10 mg/kg, p.o. | 75% reduction at 60 min |
Fear memory consolidation | Mouse contextual fear | 3 mg/kg, p.o. | 50% reduction in freezing |
Visceral hypersensitivity | Rat water avoidance | 30 mg/kg, p.o. | Normalized pain thresholds |
pCREB expression | Rat amygdala | 30 mg/kg, p.o. | Reduced to basal levels |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7